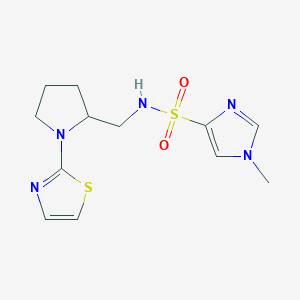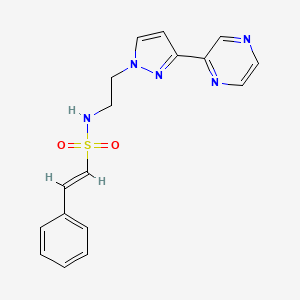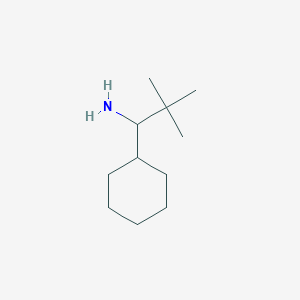![molecular formula C7H9N3O4S B2617697 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid CAS No. 2138342-58-0](/img/structure/B2617697.png)
2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid” is a chemical compound with the CAS Number: 2137829-00-4 . Its IUPAC name is 2-methyl-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)5(4-8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.23 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Researchers have explored the synthesis of derivatives of pyrazolo[1,5-e][1,2,5]thiadiazine compounds, focusing on their antimicrobial activity. One study detailed the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial properties (El-Mariah, Hosny, & Deeb, 2006).
Antimicrobial and Antimycobacterial Activity
- Various derivatives of this compound class have shown potential in antimicrobial and antimycobacterial activities. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids exhibited promising activity against Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Antifungal and Antibacterial Applications
- There is evidence of antifungal and antibacterial activities in compounds derived from this chemical class. A study on microwave-assisted heterocyclic dicarboxylic acids, including thiadiazine derivatives, showcased potential as antifungal and antibacterial drugs (Dabholkar & Parab, 2011).
Potential in Antiviral Research
- Some derivatives have shown potential as anti-HIV agents. A study on the synthesis of substituted pyrazolo[4,5-e][1,2,4]thiadiazines revealed certain compounds to be potent HIV-1 non-nucleoside reverse transcriptase inhibitors (Liu, Yan, Chen, & Xu, 2007).
Applications in Heterocyclic Synthesis
- The compound and its derivatives have been used in the synthesis of various heterocyclic compounds. For instance, a study reported the synthesis of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety with applications in dyeing and antimicrobial activities (Amine, Mahmoud, Badr, & Gouda, 2012).
Exploration of Antiproliferative Agents
- Research has also been conducted on the use of these compounds in creating antiproliferative agents. A study synthesized coumarin derivatives containing the pyrazolo[1,5-e][1,2,4]thiadiazine moiety and evaluated their antitumor activity (Gomha, Zaki, & Abdelhamid, 2015).
Further Applications in Drug Synthesis
- The versatility of this chemical structure extends to the synthesis of various drug candidates. Studies have focused on creating new heterocycles based on this structure with potential biological activity, such as antimicrobial and antiproliferative properties (Khalafallah, El-aal, & Kanzi, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-1,1-dioxo-3,4-dihydropyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)4-5(8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBAALFCZLCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)C(=O)O)S1(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Adamantan-1-yl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride](/img/structure/B2617615.png)





![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)

![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)
![N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2617634.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2617635.png)
